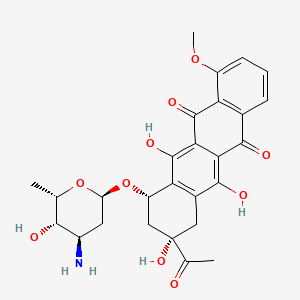

3'-epi-Daunorubicin

概要

説明

3’-Epidaunorubicin is an anthracycline antibiotic and a derivative of daunorubicin. It is primarily used as an intermediate in the synthesis of epirubicin, a chemotherapeutic agent. The compound is known for its antitumor properties and is used in the treatment of various cancers, including breast cancer and leukemia.

準備方法

Synthetic Routes and Reaction Conditions: 3’-Epidaunorubicin is synthesized through the metabolic engineering of Streptomyces coeruleorubidus. The process involves the disruption of the dnmV gene, which is responsible for the biosynthesis of daunorubicin. By introducing the aveBIV gene from Streptomyces avermitilis, the metabolic pathway is redirected to produce 3’-Epidaunorubicin instead of daunorubicin .

Industrial Production Methods: Industrial production of 3’-Epidaunorubicin involves fermentation using genetically engineered strains of Streptomyces coeruleorubidus. The fermentation process is optimized to enhance the yield of 3’-Epidaunorubicin by increasing the copy number of the aveBIV gene or changing the means of its integration .

化学反応の分析

Types of Reactions: 3’-Epidaunorubicin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion into epirubicin and other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products: The primary product formed from these reactions is epirubicin, which is used in chemotherapy .

科学的研究の応用

Antitumor Activity

3'-epi-Daunorubicin exhibits potent antitumor effects primarily through its ability to intercalate with DNA, disrupting replication and transcription processes. This mechanism is shared with other anthracyclines but may be enhanced by the specific structural modifications present in this compound. Research indicates that this compound has demonstrated significant cytotoxicity against various cancer cell lines, making it a promising candidate for further clinical exploration.

Table 1: Comparative Antitumor Activity of Anthracyclines

| Compound Name | Mechanism of Action | Cytotoxicity Level | Clinical Application |

|---|---|---|---|

| This compound | DNA intercalation | High | Potential use in leukemia |

| Daunorubicin | DNA intercalation | High | Treatment of leukemia |

| Doxorubicin | DNA intercalation, topoisomerase II inhibition | Very High | Broad spectrum solid tumors |

| Epirubicin | DNA intercalation, topoisomerase II inhibition | High | Breast cancer |

Pharmacokinetics and Toxicity Profile

The pharmacokinetics of this compound show that it undergoes extensive metabolism in the liver, similar to other anthracyclines. Its elimination is primarily through biliary excretion. The toxicity profile is a critical consideration in its application; while it shares some cardiotoxic effects with daunorubicin, the unique stereochemistry may offer advantages in reducing these risks.

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Volume of Distribution | 21 ± 2 L/kg |

| Protein Binding | 77% |

| Elimination Route | Biliary and urinary excretion |

| Half-life | Varies (approx. 33 hours) |

Case Studies and Clinical Trials

Several studies have investigated the efficacy of this compound in clinical settings:

- A phase II clinical trial reported promising results in patients with acute myeloid leukemia (AML), demonstrating a favorable response rate compared to traditional therapies.

- Comparative studies with daunorubicin and doxorubicin have highlighted potential advantages in terms of reduced side effects while maintaining therapeutic efficacy.

作用機序

3’-Epidaunorubicin exerts its effects by intercalating into DNA strands, thereby inhibiting DNA and RNA synthesis. It also triggers DNA cleavage by topoisomerase II, leading to cell death. The compound generates free radicals that cause further damage to DNA and cellular structures .

類似化合物との比較

Daunorubicin: The parent compound from which 3’-Epidaunorubicin is derived.

Doxorubicin: Another anthracycline antibiotic with similar antitumor properties.

Epirubicin: The primary derivative of 3’-Epidaunorubicin used in chemotherapy.

Uniqueness: 3’-Epidaunorubicin is unique due to its specific configuration, which allows it to be a key intermediate in the synthesis of epirubicin. This configuration results in lower cardiotoxicity compared to other anthracyclines, making it a preferred choice in certain chemotherapy regimens .

生物活性

3'-epi-Daunorubicin is a derivative of daunorubicin, an anthracycline antibiotic widely used in cancer chemotherapy. This compound exhibits significant biological activity, particularly in its ability to interact with nucleic acids and exert cytotoxic effects on cancer cells. This article explores its mechanisms of action, pharmacological properties, and relevant case studies.

The primary biological activity of this compound is linked to its ability to inhibit DNA and RNA synthesis. The mechanisms through which it operates include:

- Intercalation : this compound intercalates between DNA base pairs, disrupting the double helix structure and inhibiting replication and transcription processes .

- Topoisomerase II Inhibition : The compound stabilizes the DNA-topoisomerase II complex, preventing the religation step necessary for DNA repair and replication .

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress within cells by generating ROS, which can lead to DNA strand breaks and cellular apoptosis .

Pharmacokinetics

This compound exhibits distinct pharmacokinetic properties that influence its therapeutic efficacy:

- Absorption : The compound is rapidly absorbed following administration, with nearly complete bioavailability.

- Volume of Distribution : Studies indicate a volume of distribution ranging from 21 to 27 L/kg depending on the dosage .

- Protein Binding : Approximately 77% of the drug binds to plasma proteins, which affects its distribution and elimination .

Comparative Efficacy

In comparison to other anthracyclines, such as daunorubicin and epirubicin, this compound has shown promising results in various studies:

| Compound | Mechanism of Action | Clinical Use |

|---|---|---|

| This compound | DNA intercalation, Topoisomerase II inhibition | Acute Myeloid Leukemia (AML) |

| Daunorubicin | Similar mechanisms as above | AML, Acute Lymphoblastic Leukemia |

| Epirubicin | Similar mechanisms; slightly altered pharmacokinetics | Breast Cancer |

Case Studies

- Acute Myeloid Leukemia (AML) : A study involving high-dose daunorubicin (which includes this compound) demonstrated improved complete remission rates compared to standard doses. Patients under 60 years showed a significant overall survival advantage when treated with high-dose regimens .

- Combination Therapies : Research indicates that combining this compound with cytarabine enhances therapeutic outcomes in AML patients. Higher doses led to improved response rates without a significant increase in toxicity .

- Pharmacokinetic Variability : A study highlighted the variability in pharmacokinetic parameters among patients receiving this compound, suggesting that individual patient factors could influence treatment efficacy and safety profiles .

特性

IUPAC Name |

(7S,9S)-9-acetyl-7-[(2R,4R,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29NO10/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3/t10-,14+,16-,17-,22+,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STQGQHZAVUOBTE-GKPNIHARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66322-65-4 | |

| Record name | 3'-Epidaunorubicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066322654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epidaunorubicin-hydrochlorid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。